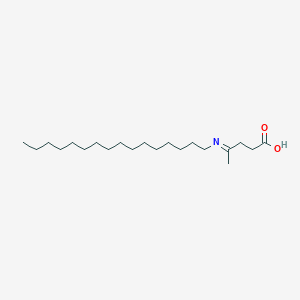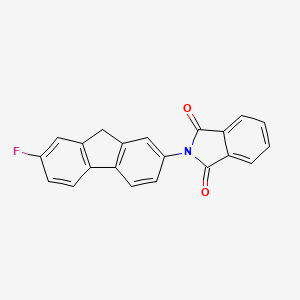
2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a fluoro-substituted fluorenyl group attached to an isoindole dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One common method involves the reaction of 7-fluoro-9H-fluorene with phthalic anhydride under acidic conditions to form the intermediate fluorenyl-phthalic acid. This intermediate is then cyclized to form the isoindole dione structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing the synthesis process.
化学反応の分析
Types of Reactions
2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoindole dione to isoindoline derivatives.
Substitution: The fluoro group on the fluorenyl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce isoindoline derivatives.
科学的研究の応用
2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
類似化合物との比較
Similar Compounds
- 2,2’-[(7-Fluoro-9H-fluoren-2-yl)imino]diethanol
- N-(7-Fluoro-9H-fluoren-2-yl)acetamide
- 2-[(7-Fluoro-9H-fluoren-2-yl)-(2-hydroxyethyl)amino]ethanol
Uniqueness
2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is unique due to its isoindole dione structure combined with a fluoro-substituted fluorenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
特性
CAS番号 |
6638-58-0 |
|---|---|
分子式 |
C21H12FNO2 |
分子量 |
329.3 g/mol |
IUPAC名 |
2-(7-fluoro-9H-fluoren-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H12FNO2/c22-14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)23-20(24)18-3-1-2-4-19(18)21(23)25/h1-8,10-11H,9H2 |
InChIキー |
FJMNIWVHHAJYLO-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C5=C1C=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


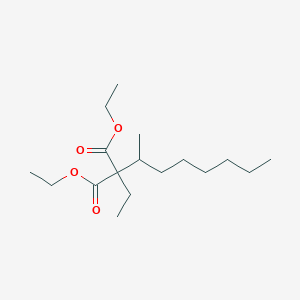
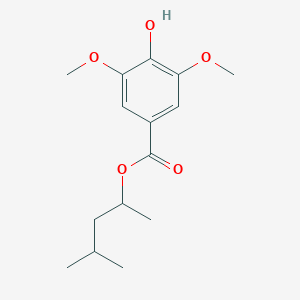

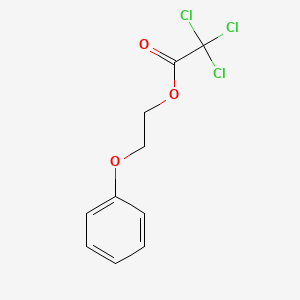
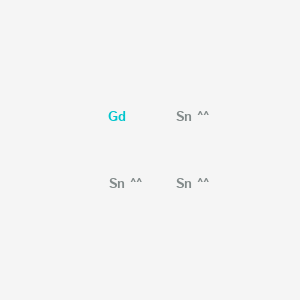
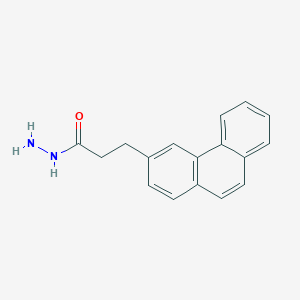
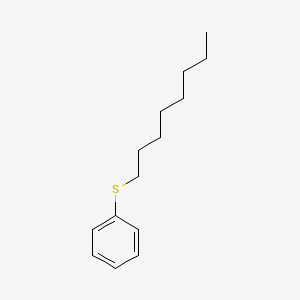
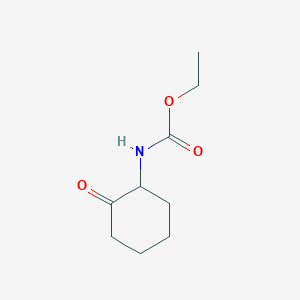
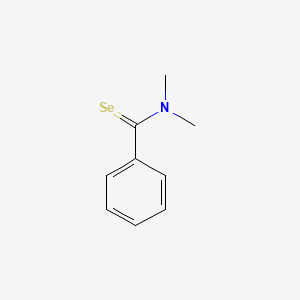
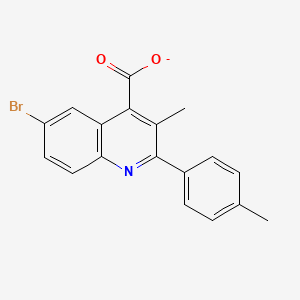
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)

